5-Bromo-2-morpholinoisonicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-morpholinoisonicotinonitrile is an organic compound with the molecular formula C10H10BrN3O. It is a derivative of isonicotinonitrile, featuring a bromine atom at the 5-position and a morpholine ring at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-morpholinoisonicotinonitrile typically involves the bromination of 2-morpholinoisonicotinonitrile. The reaction is carried out under controlled conditions to ensure selective bromination at the 5-position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetonitrile or dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-morpholinoisonicotinonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Typical reagents include amines or thiols, with conditions involving the use of a base such as potassium carbonate in a polar solvent.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used, with reactions carried out in the presence of a base like potassium phosphate and a solvent such as toluene.
Major Products Formed
Substitution Reactions: Products include various substituted isonicotinonitriles depending on the nucleophile used.
Coupling Reactions: Biaryl compounds are the primary products, which are valuable intermediates in organic synthesis.
Scientific Research Applications
5-Bromo-2-morpholinoisonicotinonitrile has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of kinase inhibitors and other bioactive molecules.
Material Science: The compound is explored for its potential use in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 5-Bromo-2-morpholinoisonicotinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and morpholine ring play crucial roles in binding to these targets, modulating their activity. This compound can inhibit or activate various biochemical pathways, depending on its structure and the nature of the target .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-iodopyrimidine: Another brominated compound used in selective palladium-catalyzed cross-coupling reactions.
5-Bromo-2-aryl benzimidazoles: Known for their α-glucosidase inhibitory activity.
Uniqueness
5-Bromo-2-morpholinoisonicotinonitrile is unique due to its combination of a bromine atom and a morpholine ring, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for developing new materials and therapeutic agents .
Properties
CAS No. |
1356109-22-2 |
---|---|
Molecular Formula |
C10H10BrN3O |
Molecular Weight |
268.11 g/mol |
IUPAC Name |
5-bromo-2-morpholin-4-ylpyridine-4-carbonitrile |
InChI |
InChI=1S/C10H10BrN3O/c11-9-7-13-10(5-8(9)6-12)14-1-3-15-4-2-14/h5,7H,1-4H2 |
InChI Key |
JUQDHVLHMSIHDP-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NC=C(C(=C2)C#N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.